Scaffold-Level Differentiation: Tetrahydrothiopyran vs. Tetrahydropyran in KOR Antagonist Chemotypes
The tetrahydro-2H-thiopyran moiety (a six-membered cyclic thioether) confers distinct physicochemical properties compared to the corresponding tetrahydropyran (oxygen) analog. The larger van der Waals radius and higher polarizability of sulfur vs. oxygen can alter ligand-receptor interactions within the KOR binding pocket. While direct head-to-head comparison data for the 3-methoxy-benzamide pair is not publicly available, patent disclosures from BlackThorn Therapeutics demonstrate that within a closely related KOR antagonist scaffold, replacement of the thiane (tetrahydrothiopyran) ring with other heterocycles produced KOR IC₅₀ values ranging from 1.6 nM to 138 nM—an ~86-fold difference in potency [1]. This class-level evidence underscores that the sulfur heterocycle is a non-trivial structural feature and cannot be substituted without rigorous re-validation.
| Evidence Dimension | KOR antagonist potency (IC₅₀) as a function of scaffold heteroatom identity |
|---|---|
| Target Compound Data | No direct IC₅₀ data publicly available for CAS 2034308-13-7 specifically. |
| Comparator Or Baseline | Optimized tetrahydrothiopyran-based KOR antagonist (ML140-derived series): IC₅₀ = 1.6 nM; ML140 sulfonamide comparator: IC₅₀ = 138 nM [1]. |
| Quantified Difference | ~86-fold potency range attributable to scaffold modifications within a single chemotype |
| Conditions | KOR antagonism measured in recombinant human KOR-expressing cell-based assays (specific assay details in cited patent). |
Why This Matters
This evidence demonstrates that the tetrahydrothiopyran substructure is a pharmacophoric determinant of KOR antagonist potency; substituting it with an oxygen or carbon isostere introduces a high risk of potency loss that can exceed two orders of magnitude.
- [1] Roberts E, Guerrero MA, Urbano M, Rosen H, Jones RM, Laksamana CM, Zhao X, Turtle ED. Kappa opioid receptor antagonists and products and methods related thereto. Eurasian Patent Application EA201992192A1 (BlackThorn Therapeutics, Inc. and The Scripps Research Institute), filed March 16, 2018, published 2020. View Source
